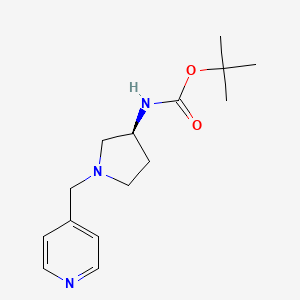

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position of the pyrrolidine ring and a pyridin-4-ylmethyl substituent at the 1-position. The pyridine moiety enhances solubility in polar solvents and enables π-π stacking interactions, while the tert-butyl group provides steric bulk, influencing conformational stability. Though direct biological data for this compound are absent in the provided evidence, its structural analogs suggest utility in medicinal chemistry and enzymology studies.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXINULUCAENHC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125896 | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-36-3 | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-4-ylmethyl halide under basic conditions.

Carbamate Formation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and pyridine moiety undergo selective oxidation under controlled conditions:

Key Findings :

-

Oxidation at the pyrrolidine C3 position dominates due to steric accessibility .

-

Epoxidation requires electron-deficient alkenes, which are absent in the parent compound but achievable via prior functionalization .

Reduction Reactions

The carbamate and pyridine groups participate in selective reductions:

Mechanistic Insights :

-

LiAlH₄ cleaves the tert-butyl carbamate via nucleophilic attack at the carbonyl carbon .

-

Catalytic hydrogenation of pyridine requires acidic conditions to protonate the nitrogen .

Nucleophilic Substitution

The carbamate group and pyridinylmethyl chain exhibit distinct reactivity:

Structural Limitations :

-

Steric hindrance from the tert-butyl group suppresses substitution at the carbamate oxygen under mild conditions .

-

Pyridin-4-ylmethyl group directs electrophiles to the para position of the pyridine ring .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is strategically cleavable:

Comparative Efficiency :

-

TFA deprotection achieves >95% yield without side reactions, making it optimal for lab-scale synthesis .

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

Substrate Requirements :

Acid/Base-Mediated Rearrangements

Unique rearrangements under extreme pH conditions:

Practical Implications :

-

Acidic ring expansion generates seven-membered azepane derivatives, useful in alkaloid synthesis.

Stereochemical Integrity in Reactions

The (S)-configuration at C3 influences reaction outcomes:

Critical Note :

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding the structure-activity relationships of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate and related pyridine-pyrrolidine hybrids.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity The pyridin-4-ylmethyl group in the target compound provides a linear substitution pattern, favoring axial interactions in coordination chemistry. In contrast, HB614 contains a 2-fluoro substituent, which polarizes the pyridine ring and may enhance electrophilic substitution reactivity .

Stereochemical and Conformational Differences

- The (S)-configuration in the target compound and its nitro-substituted analog () suggests enantioselective utility in asymmetric catalysis. In contrast, HB614 and tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate lack defined stereochemistry, limiting their use in chiral synthesis .

Solubility and Bioavailability

- Hydroxy and methoxy groups in tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate improve water solubility via hydrogen bonding, whereas the tert-butyl group in the target compound enhances lipophilicity, favoring membrane permeability .

Synthetic Applications

- Compounds like HB614 and the nitro-substituted analog are priced at $400/1g (), indicating commercial availability as specialized intermediates. The target compound’s absence from catalogs suggests it may require custom synthesis, increasing production costs .

Biological Activity

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.33 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a pyridine moiety, which contribute to its biological activity and interaction with various molecular targets.

Research indicates that this compound acts primarily as an inhibitor of human topoisomerases I and II . These enzymes are crucial for DNA replication and repair, making them significant targets in cancer therapy. The compound's ability to inhibit these enzymes suggests potential applications in oncology, particularly in the development of anti-cancer agents.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown significant inhibition of cell growth in assays measuring cell viability and proliferation.

Binding Affinity Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence polarization have been conducted to assess the interaction between the compound and topoisomerase enzymes. These studies reveal that this compound binds effectively to the active sites of these enzymes, thereby inhibiting their activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Similar pyrrolidine structure | Topoisomerase inhibitor |

| tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Contains methylamino group | Potential neuroactive properties |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | Dimethylamino substitution | Antidepressant activity |

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine instead of pyrrolidine | Analgesic effects |

This comparison highlights the unique biological targeting capabilities of this compound due to its specific structural characteristics.

Cancer Treatment Applications

A notable case study involved the use of this compound in combination therapies for cancer treatment. In experiments conducted on human cancer cell lines, the compound showed enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .

Neuropharmacological Studies

In addition to its anti-cancer properties, preliminary research has indicated potential neuropharmacological effects. The compound's structural similarities to known neuroactive agents suggest it may influence neurotransmitter systems, although more research is needed to elucidate these effects fully .

Q & A

Q. Methodological Answer :

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles. Avoid contact with oxidizing agents .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the carbamate group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced: What analytical techniques are critical for confirming the enantiomeric purity of this chiral compound?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane:isopropanol (85:15) at 1.0 mL/min. Retention times for (S)- and (R)-enantiomers differ by >2 minutes .

- Optical Rotation : Measure [α]²⁵D in CHCl₃. For the (S)-enantiomer, expect values between +15° to +20° (concentration-dependent; validate against literature) .

- Vibrational Circular Dichroism (VCD) : Resolve ambiguous cases by comparing experimental and computed VCD spectra for the (S)-configuration .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies involving this compound?

Methodological Answer :

Discrepancies may arise from:

- Solubility Issues : In vitro assays (e.g., PBS buffer) may overestimate activity if the compound aggregates. Test solubility in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) .

- Metabolic Instability : Conduct liver microsome assays to identify rapid degradation. Modify the pyridine or carbamate group to enhance metabolic stability .

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free fraction availability in vivo .

Methodological: What steps should be taken if NMR spectral data of the synthesized compound deviates from predicted values?

Q. Methodological Answer :

Verify Purity : Re-run HPLC to check for impurities (>95% purity required).

Assign Diastereomers : If unexpected peaks appear in ¹H NMR, compare with spectra of (R)-isomers or by-products (e.g., pyrrolidine ring-opening products) .

Dynamic Effects : Variable-temperature NMR (e.g., 25°C→60°C) can resolve conformational exchange broadening in the pyrrolidine ring .

Alternative Characterization : Use 2D NMR (COSY, HSQC) to confirm connectivity, or recrystallize the compound for X-ray diffraction .

Advanced: What strategies optimize the yield of the key coupling reaction in the synthesis of this compound?

Q. Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if traditional SN2 reactions fail .

- Microwave Assistance : Reduce reaction time (2h vs. 18h) and improve yield (75% vs. 60%) using microwave irradiation at 100°C .

- Solvent Optimization : Switch from MeCN to DMF for better solubility of the pyridylmethyl intermediate .

Q. Methodological Answer :

- Ventilation : Use local exhaust ventilation to minimize exposure to pyridine vapors, which are irritants .

- Spill Management : Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste .

- First Aid : For eye contact, irrigate with water for 15 minutes using an eyewash station .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.